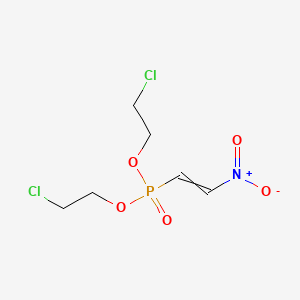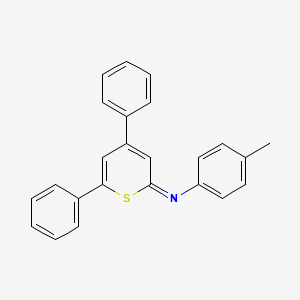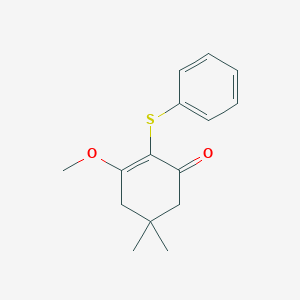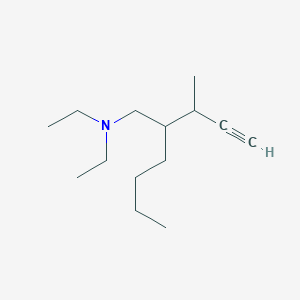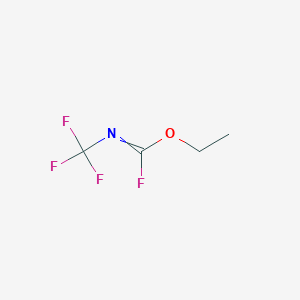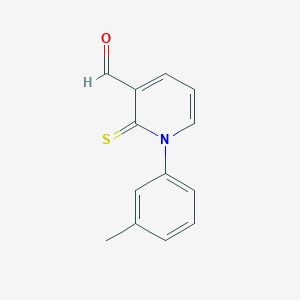
3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(3-methylphenyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(3-methylphenyl)-2-thioxo-: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring, a carboxaldehyde group, and a thioxo group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(3-methylphenyl)-2-thioxo- typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinecarboxaldehyde with 3-methylphenylthiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(3-methylphenyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(3-methylphenyl)-2-thioxo- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(3-methylphenyl)-2-thioxo- involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyridine: Similar structure but lacks the 3-methylphenyl group.
3-Pyridinecarboxaldehyde: Lacks the thioxo group.
1,2-Dihydro-1-(3-methylphenyl)-2-thioxo-3-pyridinecarboxamide: Contains an amide group instead of an aldehyde.
Uniqueness
3-Pyridinecarboxaldehyde, 1,2-dihydro-1-(3-methylphenyl)-2-thioxo- is unique due to the presence of both the thioxo group and the 3-methylphenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
61995-25-3 |
|---|---|
Molecular Formula |
C13H11NOS |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H11NOS/c1-10-4-2-6-12(8-10)14-7-3-5-11(9-15)13(14)16/h2-9H,1H3 |
InChI Key |
GVKBXHLAPPKCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC=C(C2=S)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


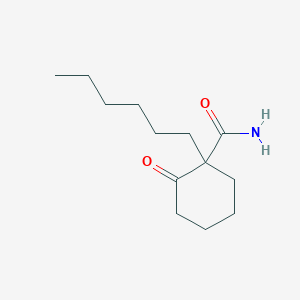
![[(2-Ethoxyethoxy)methyl]benzene](/img/structure/B14561819.png)
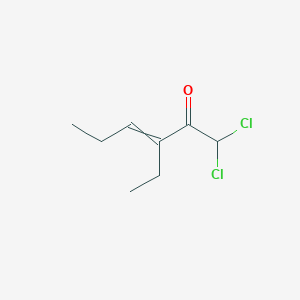
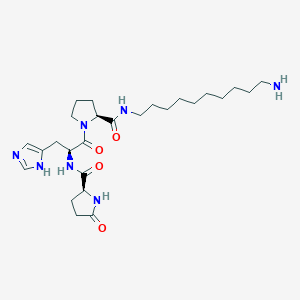
![1,4-Dihydrobenzo[g]phthalazine](/img/structure/B14561824.png)
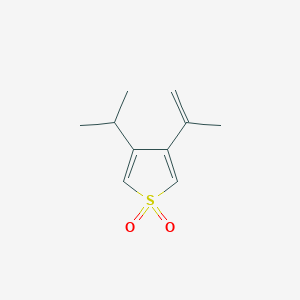

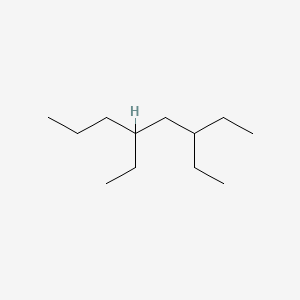
![2-[(4-Azidophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14561842.png)
